Levetiracetam Impurity B
Description
Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)
The control of impurities in APIs is of profound significance for several reasons. Primarily, impurities can have unintended and potentially harmful pharmacological or toxicological effects, even at very low levels. drugfuture.com The presence of certain impurities can compromise the safety and efficacy of the final drug product. synzeal.comallmpus.com Furthermore, impurities can affect the stability of the API and the finished dosage form, potentially leading to a reduced shelf life and the formation of new degradation products. allmpus.com Therefore, a thorough understanding and stringent control of the impurity profile of an API are fundamental to ensuring the quality, safety, and consistency of pharmaceutical products. synzeal.com
Regulatory Framework for Pharmaceutical Impurities in API Development and Manufacturing
To ensure patient safety and drug quality, regulatory authorities worldwide have established comprehensive frameworks for the control of impurities in pharmaceuticals. These frameworks provide guidelines for the identification, reporting, and qualification of impurities.
The International Council for Harmonisation (ICH) has developed a series of guidelines that are widely adopted by regulatory agencies globally. amazonaws.com The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. amazonaws.comjpionline.org This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.org Similarly, ICH Q3B(R2) addresses impurities in new drug products. jrespharm.com These guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. jpionline.orge3s-conferences.org
Pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), play a vital role in setting quality standards for medicines. nih.gov They provide monographs for individual drug substances and products, which include tests and acceptance criteria for impurities. pharmacompass.com The general monograph on "Substances for pharmaceutical use" in the European Pharmacopoeia, for instance, outlines general requirements for the control of impurities. caymanchem.com The USP also provides detailed monographs and general chapters that govern the limits and testing procedures for impurities in APIs. tandfonline.comresearchgate.net These pharmacopoeial standards are legally binding in many countries and are essential for ensuring the quality of pharmaceuticals. nih.gov
Overview of Levetiracetam as an Antiepileptic Drug and its General Impurity Profile
Levetiracetam is a second-generation antiepileptic drug used in the treatment of various types of seizures. evitachem.com It is a pyrrolidone derivative and its mechanism of action is believed to involve binding to the synaptic vesicle protein 2A (SV2A). The synthesis of Levetiracetam is a multi-step process, and like any synthetic process, it can lead to the formation of impurities. e3s-conferences.orgvivanls.com
The impurity profile of Levetiracetam can include organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. Common impurities may include starting materials, by-products from side reactions, intermediates, and degradation products formed during manufacturing or storage. tandfonline.com The diligent analysis and control of these impurities are crucial to ensure the quality and safety of Levetiracetam formulations. One such specific impurity that requires careful monitoring is Levetiracetam Impurity B.
This compound: A Closer Look
This compound is a known process-related impurity and potential degradation product in the manufacturing of Levetiracetam. synzeal.comcleanchemlab.com Its presence must be carefully controlled to meet the stringent requirements of regulatory authorities.
Chemical Profile and Characterization
| Property | Value |
| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide synzeal.comallmpus.com |
| Synonyms | Levetiracetam Crotonamide (B15916) (USP) synzeal.com, Dehydro Levetiracetam cleanchemlab.com |
| CAS Number | 358629-47-7 synzeal.comallmpus.com |
| Molecular Formula | C₈H₁₂N₂O₂ allmpus.com |
| Molecular Weight | 168.19 g/mol allmpus.com |
| Appearance | Off-white to Beige Solid pharmaffiliates.comuspnf.com |
| Solubility | Soluble in Chloroform, slightly soluble in Methanol pharmaffiliates.com, Soluble in Methanol, DMSO allmpus.com |
Formation and Synthesis
This compound can be formed during the synthesis of Levetiracetam. vivanls.com It is considered a byproduct of the chemical reactions involved in the manufacturing process. vivanls.com The specific pathway can involve the dehydration of an intermediate compound. While detailed proprietary synthesis routes are not always public, the structure of Impurity B suggests it arises from an elimination reaction creating a double bond, likely from an alcohol or other suitable leaving group on the butyramide (B146194) side chain. It can also be synthesized for use as a reference standard in analytical testing. synzeal.com
Analytical Detection and Control
The detection and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC). jpionline.org A variety of RP-HPLC methods have been developed for the analysis of Levetiracetam and its impurities. jpionline.org
A representative HPLC method for the separation and quantification of Levetiracetam and its impurities might involve the following parameters:
| HPLC Parameter | Specification |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm jpionline.org |
| Mobile Phase A | pH 5.50 phosphate (B84403) buffer : acetonitrile (B52724) (950:50 v/v) jpionline.org |
| Mobile Phase B | Acetonitrile : water (90:10 v/v) jpionline.org |
| Flow Rate | 1.0 ml/min jpionline.org |
| Column Temperature | 40°C jpionline.org |
| Detection Wavelength | 205 nm jpionline.org |
The United States Pharmacopeia (USP) monograph for Levetiracetam includes a test for "Limit of Levetiracetam related compound B," which is identified as (S)-2-aminobutanamide hydrochloride. drugfuture.comsigmaaldrich.com It is crucial to note that this is different from this compound, which is (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide. Pharmacopoeias may list different impurities, and manufacturers must control all potential impurities, whether specified in a monograph or not, based on ICH guidelines. The European Pharmacopoeia (EP) lists this compound, and reference standards are available. pharmacompass.com The control of this impurity is essential for the release of the final drug product, ensuring it meets the required quality and safety standards.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(E)-2-(2-oxopyrrolidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2+ |
InChI Key |
ZGHRUXLFLIMTAG-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C(\C(=O)N)/N1CCCC1=O |
Canonical SMILES |
CC=C(C(=O)N)N1CCCC1=O |
Origin of Product |
United States |
Nomenclature and Chemical Characterization of Levetiracetam Impurity B
Systematic IUPAC Naming Conventions for (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide
The systematic name for Levetiracetam Impurity B, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide . nih.govlgcstandards.com This name precisely describes the molecule's chemical structure.
Let's break down the IUPAC name:
(2Z)- : This prefix indicates the stereochemistry around the carbon-carbon double bond. The "Z" comes from the German word zusammen, meaning "together," and signifies that the higher-priority substituents on each carbon of the double bond are on the same side. In this case, the pyrrolidinone ring and the methyl group are in a cis relationship across the double bond. smolecule.com
2-(2-Oxopyrrolidin-1-yl) : This part of the name identifies a substituent attached to the main carbon chain at the second position. The substituent is a pyrrolidinone ring, which is a five-membered ring containing a nitrogen atom and a ketone group. The "1-yl" indicates that the pyrrolidinone ring is attached to the main chain via its nitrogen atom.
but-2-enamide (B7942871) : This is the parent name of the molecule. "But" indicates a four-carbon chain. "en" signifies the presence of a double bond, and "2" specifies its location between the second and third carbon atoms. "amide" denotes the presence of a primary amide functional group (-CONH2).
Pharmacopoeial and Common Synonyms
This compound is known by several other names in pharmacopoeias and the scientific community. These synonyms are often used interchangeably. nih.govsynzeal.comvivanls.com
| Synonym Type | Name | Reference |
| Pharmacopoeial Name | Levetiracetam EP Impurity B | synzeal.comsigmaaldrich.comcleanchemlab.com |
| Common Synonym | Levetiracetam Crotonamide (B15916) | synzeal.comusp.org |
| Common Synonym | Dehydro Levetiracetam | nih.govvivanls.com |
| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | nih.govsynzeal.comcleanchemlab.com |
| CAS Number | 358629-47-7 | synzeal.comsigmaaldrich.comcleanchemlab.com |
Structural Relationship to Levetiracetam and other Related Substances
This compound is structurally very similar to the active pharmaceutical ingredient, Levetiracetam. The key difference lies in the presence of a carbon-carbon double bond in the butanamide side chain of the impurity. nih.govresearchgate.net Levetiracetam, on the other hand, has a saturated butanamide side chain. nih.gov This seemingly minor structural change can impact the molecule's physical and chemical properties.
The chemical formula for this compound is C₈H₁₂N₂O₂, and its molecular weight is 168.19 g/mol . sigmaaldrich.com In comparison, Levetiracetam has a chemical formula of C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol . drugbank.comnih.gov The difference of two hydrogen atoms and approximately 2 g/mol in molecular weight is due to the double bond in Impurity B.
Several other impurities of Levetiracetam are documented in pharmacopoeias, each with a unique structural relationship to the parent drug. Some of these include:
Levetiracetam EP Impurity A : (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. allmpus.com
Levetiracetam EP Impurity D : (2R)-2-(2-Oxopyrrolidin-1-yl)butanamide, which is the (R)-enantiomer of Levetiracetam. synzeal.com
Levetiracetam Dehydro Acid : (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid.
The formation of these impurities can occur during the synthesis or degradation of Levetiracetam. For instance, Dehydro Levetiracetam (Impurity B) can be a precursor in some synthetic routes to Levetiracetam through enantioselective hydrogenation. researchgate.netrsc.org
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Levetiracetam | C₈H₁₄N₂O₂ | 170.21 | Saturated butanamide side chain |
| This compound | C₈H₁₂N₂O₂ | 168.19 | Double bond in butenamide side chain |
| Levetiracetam EP Impurity A | C₈H₁₃NO₃ | 171.19 | Carboxylic acid instead of amide |
| Levetiracetam EP Impurity D | C₈H₁₄N₂O₂ | 170.21 | (R)-enantiomer of Levetiracetam |
| Levetiracetam Dehydro Acid | C₈H₁₁NO₃ | 169.18 | Double bond and carboxylic acid |
Elucidation of Formation Pathways and Mechanisms for Levetiracetam Impurity B
Process-Related Impurities: Pathways Arising from Levetiracetam Synthesis
The synthetic route to Levetiracetam, while well-established, is not without the potential for side reactions that can lead to the formation of impurities. Levetiracetam Impurity B is a prime example of such a process-related impurity, with its origins traceable to key steps in the synthesis.
Investigation of Side Reactions during Key Synthetic Steps
The primary route for the synthesis of Levetiracetam involves the condensation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride, followed by an intramolecular cyclization. It is during this crucial condensation step that the formation of this compound can occur. One plausible mechanism involves a side reaction where an elimination reaction competes with the desired substitution reaction. Instead of the chloride being displaced by the amino group to form the intermediate that leads to Levetiracetam, a base present in the reaction mixture can abstract a proton from the carbon adjacent to the chlorine atom in 4-chlorobutyryl chloride. This results in the formation of a double bond, yielding a reactive crotonyl chloride intermediate. Subsequent reaction of this intermediate with (S)-2-aminobutanamide would lead to the formation of this compound.
A patent for a synthetic method of a Levetiracetam impurity describes the reaction of 2,4-dichlorobutanoyl chloride with (S)-2-aminobutanamide hydrochloride under alkaline conditions, which can also be a source of Impurity B. google.com The presence of a second chlorine atom on the butyryl chloride starting material increases the propensity for elimination reactions, leading to the formation of the unsaturated Impurity B.
Role of Reagents and Catalysts in Impurity B Generation
The reagents and catalysts employed in the synthesis of Levetiracetam play a significant role in the impurity profile. The quality of the starting material, 4-chlorobutyryl chloride, is critical. The presence of impurities such as 2,4-dichlorobutanoyl chloride or crotonyl chloride in the starting material will directly lead to the formation of this compound. google.com
The base used to facilitate the condensation and cyclization reactions is another key factor. Strong bases can promote the elimination side reaction that generates the unsaturated intermediate. The choice of base and its concentration must be carefully controlled to favor the desired substitution reaction and minimize the formation of Impurity B. Some synthetic processes utilize a phase transfer catalyst, and its nature can also influence the reaction pathway and the level of impurities formed. google.com
Influence of Reaction Conditions on Impurity Profile (e.g., pH, temperature, solvent systems)
The conditions under which the synthesis is performed have a profound impact on the formation of this compound.
pH: The pH of the reaction mixture is a critical parameter. Alkaline conditions are necessary for the condensation and cyclization steps; however, a highly alkaline environment can favor the elimination reaction, leading to higher levels of Impurity B. researchgate.net Therefore, maintaining the pH within a specific, optimized range is crucial for minimizing the formation of this impurity.
Temperature: The reaction temperature is another important variable. Higher temperatures can provide the energy needed to overcome the activation barrier for the elimination reaction, thus increasing the likelihood of Impurity B formation. Conversely, conducting the reaction at lower temperatures can help to control the formation of this and other impurities.
Solvent Systems: The choice of solvent can also influence the reaction outcome. The polarity and proticity of the solvent can affect the stability of the transition states for both the desired substitution and the undesired elimination reactions. The selection of an appropriate solvent system is therefore essential for maximizing the yield of Levetiracetam while keeping the level of Impurity B to a minimum.
| Parameter | Influence on Impurity B Formation |
| pH | High alkalinity can promote elimination reactions, increasing Impurity B. |
| Temperature | Higher temperatures can increase the rate of elimination reactions. |
| Solvent | The solvent system can influence the competition between substitution and elimination reactions. |
Degradation Products: Pathways Arising from Levetiracetam Instability
Levetiracetam, like many pharmaceutical compounds, can degrade over time or under specific stress conditions, leading to the formation of degradation products. This compound has been identified as a significant degradant. researchgate.net
Hydrolytic Degradation Mechanisms Leading to Impurity B
Forced degradation studies have demonstrated that Levetiracetam is susceptible to degradation under both acidic and basic hydrolytic conditions. researchgate.netresearchgate.net One of the degradation products formed is this compound. The mechanism of its formation under these conditions likely involves the hydrolysis of the amide group in Levetiracetam to form the corresponding carboxylic acid, followed by a dehydration reaction that introduces the double bond.
Under strong acidic or basic conditions, the pyrrolidone ring can also be susceptible to opening. nih.gov While the primary hydrolytic degradation product is the carboxylic acid metabolite, further reactions under stress conditions can lead to more complex degradation profiles, including the formation of unsaturated impurities like Impurity B. Studies have shown that significant degradation of Levetiracetam occurs when refluxed in methanolic 0.1N HCl or 0.1N NaOH for several hours, with two new impurities being detected, one of which is Impurity B. researchgate.netresearchgate.net
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (0.1N HCl, 60°C, 4 hr) | ~30-40% degradation, formation of Impurity B | researchgate.net |
| Alkaline Hydrolysis (0.1N NaOH, 60°C, 4 hr) | ~30-40% degradation, formation of Impurity B | researchgate.netresearchgate.net |
Oxidative Degradation Pathways of Levetiracetam
Levetiracetam has also been found to degrade under oxidative stress conditions. researchgate.net Forced degradation studies using oxidizing agents like hydrogen peroxide have shown the formation of degradation products, including Impurity B. researchgate.net
The pyrrolidone ring in Levetiracetam is a potential site for oxidation. The mechanism of oxidative degradation could involve the formation of a hydroxylated intermediate on the pyrrolidone ring, which could then undergo dehydration to form the unsaturated Impurity B. The presence of a tertiary hydrogen atom on the chiral center of Levetiracetam could also be a site for initial oxidative attack, leading to a cascade of reactions that result in the formation of the crotonamide (B15916) structure of Impurity B.
| Stress Condition | Observation | Reference |
| Oxidative (3% H₂O₂, 60°C, 8 hr) | Significant degradation, formation of Impurity B | researchgate.net |
Photolytic Degradation Mechanisms under Various Light Exposures
The photostability of a drug is a key factor in ensuring its quality. Levetiracetam has been shown to be susceptible to degradation under photolytic conditions. researchgate.net The formation of this compound under light exposure is a complex process that can be influenced by various factors, including the wavelength of light and the presence of photosensitizers.
While specific mechanistic studies detailing the complete pathway to Impurity B are not extensively published, the general principles of photochemistry suggest potential routes. The pyrrolidinone and amide functional groups in the Levetiracetam molecule are the likely sites for photochemical reactions. pharmaffiliates.com It is plausible that exposure to UV or visible light could induce electronic transitions within the molecule, leading to the formation of reactive intermediates such as radicals.
One proposed mechanism involves the abstraction of a hydrogen atom from the ethyl side chain of Levetiracetam by a photochemically generated radical. This could be followed by a series of rearrangement and oxidation steps to introduce a double bond, ultimately forming the but-2-enamide (B7942871) structure of Impurity B. The specific nature of the light source and the presence of oxygen can significantly influence the reaction pathway and the yield of the impurity.
Studies on the photocatalytic degradation of Levetiracetam using catalysts like titanium dioxide (TiO2) have shown that hydroxyl radicals play a significant role in the degradation process. These highly reactive species can attack various parts of the Levetiracetam molecule, potentially initiating the degradation cascade that leads to Impurity B.
Table 1: Summary of Levetiracetam Photodegradation Studies
| Stress Condition | Observation | Reference |
| Daylight Exposure (8 hrs) | Stable | osti.gov |
| Photolytic Stress | Significant degradation observed | researchgate.net |
| UV/Vis Light (300-800 nm) | Drug is photolabile | nih.gov |
Note: "Stable" in this context may indicate that the degradation was below the detection limit of the analytical method used in that particular study.
Thermal Degradation Processes and Kinetics
Thermal stress is another critical factor that can lead to the degradation of Levetiracetam and the formation of impurities. Studies have shown that Levetiracetam is stable under dry heat conditions at 60°C, but degradation can occur at higher temperatures. synzeal.com The thermal decomposition of pyrrolidinone derivatives often involves complex reactions, including depolymerization and fragmentation. researchgate.net
The formation of this compound under thermal stress likely involves a dehydration reaction. The ethyl side chain of Levetiracetam could undergo elimination of a water molecule to form the double bond present in Impurity B. This process could be catalyzed by acidic or basic residues present in the drug substance or formulation.
Kinetic studies on the thermal degradation of similar chemical structures, such as other pyrrolidinone derivatives, often follow first-order or more complex reaction models. ter-arkhiv.ruresearchgate.net The rate of degradation is highly dependent on temperature, with higher temperatures leading to faster reaction rates. The activation energy for the thermal degradation of pyrrolidine (B122466) has been studied, providing insights into the energy barrier for its decomposition. researchgate.net
Table 2: Thermal Degradation Observations for Levetiracetam and Related Compounds
| Compound/Condition | Observation | Reference |
| Levetiracetam (Dry Heat, 60°C) | Stable | synzeal.com |
| Levetiracetam (Reflux in 0.1 M HCl and 0.1 M NaOH) | >70% degradation after 2 hours | researchgate.net |
| Pyrrolidine (900-1400 K) | Thermal decomposition studied | osti.gov |
Identification of Precursor Compounds in Degradation Pathways
The formation of this compound is intrinsically linked to the chemical structure of Levetiracetam itself, which acts as the primary precursor in degradation pathways. However, intermediates formed during the degradation process can also be considered precursors to the final impurity.
During the synthesis of Levetiracetam, certain intermediates or by-products could potentially be more susceptible to degradation and act as precursors to Impurity B. For instance, incomplete cyclization during the synthesis could leave reactive intermediates that are more prone to elimination reactions under thermal or photolytic stress. A patent for a Levetiracetam impurity suggests that 2,4-dichlorobutanoyl chloride, a potential raw material impurity, can react with (S)-2-aminobutanamide hydrochloride to form an impurity. researchgate.net
In the context of degradation, a key intermediate in the formation of Impurity B is likely a hydroxylated species. For instance, oxidation of the ethyl side chain of Levetiracetam could form a secondary alcohol. This alcohol could then readily undergo dehydration under thermal or photolytic conditions to yield the double bond of Impurity B. While not definitively identified as a direct precursor in published degradation studies of Levetiracetam, such hydroxylated intermediates are common in drug degradation pathways.
Furthermore, any process that can generate a carbocation or a radical at the ethyl side chain of Levetiracetam can be considered to involve a precursor state leading to the formation of Impurity B through subsequent elimination or rearrangement reactions.
Advanced Analytical Methodologies for Detection and Quantification of Levetiracetam Impurity B
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone for the analysis of Levetiracetam and its impurities. These methods offer the necessary selectivity and sensitivity to separate and quantify Impurity B from the active pharmaceutical ingredient (API) and other related substances.
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Sensitivity
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher mobile phase velocities without a loss of efficiency. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. researchgate.net UPLC methods have been successfully developed for the analysis of Levetiracetam and its impurities, offering a more efficient approach for quality control. researchgate.netresearchgate.net For instance, a stability-indicating UPLC method was developed using a Zorbax XDB C18 column (50 x 4.6 mm, 1.8 µm) that provided adequate separation of Levetiracetam and its degradation products with a short run time. researchgate.net Another UPLC-PDA method demonstrated the analysis of Levetiracetam at ng/mL levels, highlighting the high sensitivity of the technique. nih.gov
Table 5: UPLC Method Parameters and Performance
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Key Advantages |
| Zorbax XDB C18 (50 x 4.6 mm, 1.8 µm) | Buffer (KH2PO4 + Heptane Sulphonic acid salt, pH 2.4): Acetonitrile (B52724) (90:10 v/v) | 0.5 | PDA at 200 nm | Stability-indicating, good separation from degradation products. researchgate.net |
| BEH C18 (100 × 2.1 mm, 1.7 µm) | Acetonitrile-phosphate buffer (pH = 6.6; 0.01 M) (10/90 v/v) | Not specified | PDA | High sensitivity with LOD of 10 ng/mL and LOQ of 33 ng/mL. nih.gov |
| CN column | 0.1% aqueous sodium lauryl sulphate:acetonitrile (7:93, v:v) | Not specified | UV at 205 nm | Eco-friendly method for analysis of Levetiracetam and its toxic impurity. researchgate.net |
Gas Chromatography (GC) Considerations for Volatile Impurities (if applicable to related compounds)
While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for analyzing non-volatile impurities like Levetiracetam Impurity B, Gas Chromatography (GC) is a valuable tool for identifying and quantifying volatile or semi-volatile impurities that may arise from the synthesis or degradation of Levetiracetam. For instance, a simple GC-Mass Spectrometry (GC-MS) method has been developed for the analysis of Levetiracetam and its toxic process-related impurity, Pyridin-2-ol (Impurity C), without the need for chemical derivatization. eurjchem.comresearchgate.net
In other applications, a derivatization step is employed to enhance the volatility and thermal stability of the analytes. One such method for Levetiracetam analysis in biological fluids involves solid-phase extraction (SPE) followed by derivatization with N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA). researchgate.net GC-MS methods are often validated according to regulatory guidelines, demonstrating linearity across a specified concentration range and achieving high recovery rates, often exceeding 90%. researchgate.net The use of a selective ion monitoring (SIM) mode in GC-MS provides high specificity and sensitivity for quantitative analysis. nyc.gov
Method Validation for Impurity B Quantification
The validation of an analytical method ensures that it is suitable for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, range, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and robustness. japer.injournalppw.com Several stability-indicating RP-HPLC methods have been developed and validated for the quantification of Levetiracetam and its related substances, including Impurity B (often referred to as Levetiracetam RC-B). wjpr.netamazonaws.com
Assessment of Linearity and Concentration Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. For Levetiracetam and its impurities, validated methods consistently show a strong linear relationship, with a correlation coefficient (R² or r) greater than 0.99. jpionline.orgwjpr.net The concentration range is established to cover from the limit of quantitation (LOQ) to approximately 150% of the impurity specification level. jpionline.orgjournalppw.com
Table 1: Examples of Linearity in Analytical Methods for Levetiracetam and Related Compounds
| Analyte(s) | Method | Concentration Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| Levetiracetam & Impurities | RP-HPLC | LOQ to 150% of specification | > 0.99 | jpionline.org |
| Levetiracetam & R-enantiomer | HPLC-Fluorescence | 0.06 - 8.0 µg/mL (R-enantiomer) | 0.9991 | jrespharm.com |
| Levetiracetam | HPLC-UV | 2.5 - 80 µg/mL | 0.997 | nih.gov |
| Levetiracetam | HPLC | 5 - 80 µg/mL | Not Specified | nih.gov |
| Levetiracetam | HPLC | 0.0519 - 0.1557 mg/mL | > 0.999 | journalppw.com |
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity B
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. jrespharm.com For impurities, achieving a low LOQ is crucial for ensuring that they can be controlled at or below their specified limits. A stability-indicating RP-HPLC method reported an LOD and LOQ for Levetiracetam and its impurities, including Impurity B, as 0.01% and 0.03% of the nominal concentration, respectively. wjpr.net Another study specifically evaluated the precision at the LOQ level for Levetiracetam RC-B. amazonaws.com
Table 2: Reported LOD and LOQ Values for Levetiracetam and its Impurities
| Analyte(s) | Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Levetiracetam Impurities (incl. Impurity B) | RP-HPLC | 0.01% | 0.03% | wjpr.net |
| Levetiracetam Impurity A | RP-HPLC | 0.0049% | 0.0147% | jpionline.org |
| Levetiracetam Impurity C | RP-HPLC | 0.0024% | 0.0074% | jpionline.org |
| Levetiracetam R-enantiomer | HPLC-Fluorescence | 0.02 µg/mL | 0.06 µg/mL | jrespharm.com |
| Levetiracetam & Metabolite | LC-MS/MS | 0.25 µg/mL | 0.5 µg/mL | nih.gov |
Evaluation of Method Precision (Repeatability and Intermediate Precision)
Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst, equipment, and reagents.
Intermediate Precision (Inter-day precision or Ruggedness): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.
For impurity analysis, the acceptance criterion for precision is often a Relative Standard Deviation (%RSD) of not more than 10%. jpionline.org Studies on Levetiracetam impurities have demonstrated that the developed methods meet these criteria, confirming their precision. jpionline.org Precision is also critically assessed at the LOQ level to ensure the reliability of measurements for low-level impurities. amazonaws.com
Table 3: Summary of Precision Studies for Levetiracetam and its Impurities
| Study Type | Analyte(s) | Acceptance Criterion (%RSD) | Finding | Source |
|---|---|---|---|---|
| Method Precision | Levetiracetam & Impurities | ≤ 10 | Within acceptance limits | jpionline.org |
| LOQ Precision | Levetiracetam RC-B | Not Specified | Results for LOQ precision were tabulated, indicating method suitability. | amazonaws.com |
| Intra-day & Inter-day Precision | Levetiracetam | < 3.5 | Within acceptable range | nih.gov |
Accuracy Studies and Recovery Determination
Accuracy measures the closeness of the analytical result to the true value. It is commonly determined by performing recovery studies, where a known amount of the impurity standard is spiked into a sample matrix. The percentage of the impurity that is recovered by the method is then calculated. For impurity quantification, the typical acceptance range for recovery is between 80% and 120%. jpionline.orgwjpr.net Accuracy studies for methods analyzing this compound have been performed by spiking the impurity at different concentration levels, from LOQ to 150% of the specification limit, with results falling within the accepted range. jpionline.orgwjpr.net
Table 4: Accuracy and Recovery Data for Levetiracetam Impurities
| Analyte(s) | Spiking Level | Acceptance Criteria (% Recovery) | Finding | Source |
|---|---|---|---|---|
| Levetiracetam Impurities | LOQ to 150% of specification | 80 - 120% | Results were within limits, confirming accuracy. | jpionline.org |
| Levetiracetam & Impurities | Specification Level | 80 - 120% | Results were within limits. | wjpr.net |
Robustness and Ruggedness Testing of the Analytical Method
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. japer.in Ruggedness is a measure of the method's reproducibility under various conditions, such as different laboratories, analysts, or instruments. japer.inresearchgate.net
To test robustness, critical parameters of the chromatographic method are varied. These can include:
Flow rate of the mobile phase
Column temperature
pH of the mobile phase buffer
Organic composition of the mobile phase
Modern approaches like Analytical Quality by Design (AQbD) utilize risk assessment and Design of Experiments (DoE) to systematically evaluate these parameters and define a "Method Operable Design Region" where the method is proven to be robust. japer.in Validated methods for Levetiracetam and its impurities have been demonstrated to be robust, ensuring consistent performance. jpionline.orgeurjchem.comjaper.inwjpr.net
Table 5: Parameters Varied in Robustness Testing for Levetiracetam Methods
| Parameter Varied | Typical Variation | Source |
|---|---|---|
| Flow Rate | ± 0.1 mL/min or ± 10% | japer.in |
| Column Temperature | ± 5 °C | japer.in |
| Mobile Phase pH | ± 0.2 units | japer.in |
Spectroscopic and Spectrometric Approaches for Structural Elucidation (Focus on Methodology)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the assembly of the molecular framework. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial in this process.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in the pyrrolidone ring, the ethylidene group, and the amide group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the vinyl proton would appear at a characteristic downfield position due to the deshielding effect of the double bond and the adjacent carbonyl group. The coupling between adjacent protons (J-coupling) provides further structural information by revealing the connectivity of the proton network.
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the carbonyl groups (of the pyrrolidone and amide) would be the most downfield. The carbons of the double bond would also have characteristic shifts, distinguishing them from the saturated carbons of the pyrrolidone ring.
A representative, or typical, set of NMR data for this compound is presented below. This data is based on the known structure and comparison with similar compounds.
Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 1.8 - 2.0 | Doublet | ~7.0 |
| CH₂ (pyrrolidone) | 2.0 - 2.2 | Multiplet | - |
| CH₂ (pyrrolidone) | 2.4 - 2.6 | Triplet | ~8.0 |
| N-CH₂ (pyrrolidone) | 3.5 - 3.7 | Triplet | ~7.5 |
| =CH | 6.5 - 6.8 | Quartet | ~7.0 |
| NH₂ (amide) | 7.0 - 7.5 | Broad Singlet | - |
| NH₂ (amide) | 7.5 - 8.0 | Broad Singlet | - |
Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CH₃ | 15 - 20 |
| CH₂ (pyrrolidone) | 20 - 25 |
| CH₂ (pyrrolidone) | 30 - 35 |
| N-CH₂ (pyrrolidone) | 45 - 50 |
| C=C | 125 - 130 |
| C=C | 135 - 140 |
| C=O (amide) | 165 - 170 |
| C=O (pyrrolidone) | 175 - 180 |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) is employed to determine its accurate molecular weight, which can then be used to confirm the elemental composition. smolecule.com The exact mass of this compound is approximately 168.0899 atomic mass units (amu). lgcstandards.comnih.gov
Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. In a typical MS/MS experiment, the molecular ion of this compound ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule.
The fragmentation of this compound would likely proceed through the cleavage of its most labile bonds. Expected fragmentation pathways could include the loss of the amide group, cleavage of the pyrrolidone ring, and fragmentation of the butenamide side chain. By analyzing the masses of the resulting fragments, a detailed picture of the impurity's structure can be constructed.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Predicted) | Proposed Fragment | Description of Loss |
| 169.0972 | [M+H]⁺ | Protonated molecular ion |
| 152.0706 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the amide group |
| 124.0757 | [M+H - CONH₂]⁺ | Loss of the primary amide group |
| 96.0444 | [C₅H₆NO]⁺ | Fragment corresponding to the pyrrolidone ring after cleavage |
| 84.0808 | [C₅H₁₀N]⁺ | Fragment of the pyrrolidone ring |
| 70.0651 | [C₄H₈N]⁺ | Further fragmentation of the pyrrolidone ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The presence of two carbonyl groups (amide and lactam) would be indicated by strong absorption bands in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as one or two bands in the 3200-3400 cm⁻¹ region. The C=C double bond stretching would be observed around 1600-1680 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic protons would also be present.
Typical Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | N-H (Amide) | Stretching |
| 3100 - 3000 | C-H (Alkene) | Stretching |
| 2950 - 2850 | C-H (Alkane) | Stretching |
| 1750 - 1700 | C=O (Lactam) | Stretching |
| 1680 - 1640 | C=O (Amide) | Stretching (Amide I) |
| 1650 - 1600 | C=C | Stretching |
| 1640 - 1590 | N-H | Bending (Amide II) |
By combining the data from NMR, MS, and IR spectroscopy, a comprehensive and unambiguous structural elucidation of this compound can be achieved, ensuring the purity and quality of the Levetiracetam drug product.
Stability Assessment and Degradation Kinetics of Levetiracetam Impurity B
Design and Execution of Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. It involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and to demonstrate the specificity of the analytical method in separating the impurity from its degradation products. researchgate.netnih.gov The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netwjpps.com
Acidic Conditions (e.g., HCl)
Studies on the acid degradation of Levetiracetam and its impurities often involve refluxing the substance in a methanolic solution of hydrochloric acid (e.g., 0.1N HCl). researchgate.net Research has shown that under such conditions, significant degradation of the parent drug, Levetiracetam, occurs, leading to the formation of impurities. researchgate.net One study observed approximately 30-40% degradation of Levetiracetam after 4 hours of reflux in 0.1N HCl, with the concurrent formation of degradation products. researchgate.net While specific quantitative data for the degradation of Levetiracetam Impurity B under these exact conditions is not detailed in the provided results, the general lability of the parent compound in acidic media suggests that Impurity B would also be susceptible to hydrolysis of its amide group.
A summary of typical forced degradation results for Levetiracetam, which would inform the study of Impurity B, is presented below:
| Stress Condition | Duration | Assay of Active Substance (%) |
| Acidic (0.1 N HCl, 60°C) | 4 hr | 66.57 |
Table 1: Example of Levetiracetam degradation under acidic stress. Data derived from studies on the parent drug. researchgate.net
Alkaline Conditions (e.g., NaOH)
Levetiracetam and its related compounds have been found to be highly labile in alkaline conditions. imedpub.com Studies using methanolic 0.1N sodium hydroxide (B78521) (NaOH) and refluxing for 4 hours have demonstrated 30-40% degradation of Levetiracetam. researchgate.netresearchgate.net The rate of degradation in alkaline conditions is reported to be as fast as in acidic conditions, leading to the formation of new degradation products. imedpub.comresearchgate.net The amide bond in this compound is expected to be susceptible to base-catalyzed hydrolysis. evitachem.com
| Stress Condition | Duration | Assay of Active Substance (%) |
| Alkaline (0.1 N NaOH, 60°C) | 4 hr | 68.84 |
Table 2: Example of Levetiracetam degradation under alkaline stress. Data derived from studies on the parent drug. researchgate.net
Oxidative Conditions (e.g., H2O2)
Oxidative stress testing is commonly performed using hydrogen peroxide (H2O2). For Levetiracetam, studies have been conducted using 3% H2O2 at elevated temperatures. researchgate.netresearchgate.net These conditions have been shown to cause significant degradation of the parent drug. researchgate.net The double bond in the butenamide structure of this compound could be a potential site for oxidative attack, in addition to other parts of the molecule.
| Stress Condition | Duration | Assay of Active Substance (%) |
| Oxidative (3% H2O2, 60°C) | 8 hr | 62.02 |
Table 3: Example of Levetiracetam degradation under oxidative stress. Data derived from studies on the parent drug. researchgate.net
Photolytic Exposure (UV and Visible Light)
Photostability testing, as guided by the International Council for Harmonisation (ICH) Q1B guidelines, involves exposing the substance to a combination of UV and visible light. nih.gov Studies on Levetiracetam have included exposure to UV light at 254 nm and 310 nm, as well as general photolytic light, typically for 12 hours. researchgate.net These studies have indicated that Levetiracetam undergoes degradation under photolytic stress, leading to a decrease in the assay of the active substance. researchgate.net
| Stress Condition | Duration | Assay of Active Substance (%) |
| Photo light/solid | 12 hr | 66.34 |
| UV Light (254 and 310 nm)/solid | 12 hr | 69.96 |
Table 4: Example of Levetiracetam degradation under photolytic stress. Data derived from studies on the parent drug. researchgate.net
Thermal Stress (Elevated Temperatures and Humidity)
Thermal stress testing involves exposing the substance to elevated temperatures, both in dry and humid conditions. For Levetiracetam, studies have been conducted at 60°C for 24 hours (dry heat) and also under conditions of wet heat (60°C) for 4 hours. researchgate.net These conditions resulted in significant degradation of the parent drug. researchgate.net The stability of this compound under thermal stress would be a critical parameter to evaluate, as elevated temperatures can potentially lead to racemization or other degradation reactions. evitachem.com
| Stress Condition | Duration | Assay of Active Substance (%) |
| Wet heat (60°C)/solution | 4 hr | 62.48 |
| Dry heat (60°C)/solid | 24 hr | 61.72 |
Table 5: Example of Levetiracetam degradation under thermal stress. Data derived from studies on the parent drug. researchgate.net
Establishment of Long-Term and Accelerated Stability Programs
Following the initial insights gained from forced degradation studies, long-term and accelerated stability programs are established to determine the shelf-life and storage conditions for the drug substance and product. These studies are conducted under specific temperature and humidity conditions as prescribed by ICH guidelines.
Long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, while accelerated stability studies are performed at 40°C ± 2°C / 75% RH ± 5% RH. nih.gov The duration of these studies can vary, with long-term studies extending for several years.
For example, a study on an extemporaneously compounded Levetiracetam suspension (50 mg/mL) evaluated its stability at room temperature (25°C) and under refrigeration (4°C) for up to 91 days. nih.gov The results showed that the suspensions maintained at least 90% of their initial concentration for the entire study period, indicating stability under these conditions. nih.gov While this study focused on a formulation of the parent drug, the principles of monitoring for the appearance of impurities and degradation products are directly applicable to the stability assessment of this compound.
The establishment of a comprehensive stability program for this compound would involve:
Utilizing a validated, stability-indicating analytical method capable of separating Impurity B from Levetiracetam and other potential degradation products. jpionline.org
Storing samples of Impurity B under long-term and accelerated conditions.
Analyzing samples at predetermined time points for any change in purity and the formation of new degradants.
Analyzing the data to establish a re-test period or shelf life for the impurity standard.
Impact of Excipients and Packaging Materials on Impurity Formation and Stability
The stability of a drug substance within a finished pharmaceutical product is not solely dependent on its intrinsic chemical properties. Interactions with excipients, the inactive ingredients of a medicine, and the protective qualities of the packaging materials are critical factors that can influence the degradation of the active pharmaceutical ingredient (API) and the formation of impurities. The formation of this compound, a known degradation product of Levetiracetam, can be influenced by these external factors.
Influence of Excipients
Pharmaceutical excipients are added to formulations to aid in the manufacturing process, improve stability, and modulate drug release. However, these seemingly inert substances can have reactive impurities or physical properties that may promote the degradation of the drug substance. nih.gov Common excipients used in solid oral dosage forms include diluents, binders, disintegrants, and lubricants.
Forced degradation studies on Levetiracetam have demonstrated its susceptibility to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of various impurities. jpionline.orgresearchgate.net While these studies establish the degradation pathways, specific research detailing the quantitative impact of individual excipients on the formation of this compound is not extensively available in publicly accessible literature. However, general principles of drug-excipient compatibility can be applied.
For instance, excipients like lactose (B1674315) can contain reactive reducing sugars, while microcrystalline cellulose (B213188) may harbor trace levels of reactive species such as aldehydes or metals, which could potentially interact with the Levetiracetam molecule. nih.gov The pH of the microenvironment within a solid dosage form, which can be influenced by the excipients, is also a critical factor. Given that Levetiracetam is susceptible to base-catalyzed degradation, alkaline impurities in excipients could theoretically accelerate the formation of degradation products. google.com
A study on the formulation of Levetiracetam extended-release tablets highlighted the importance of drug-excipient compatibility checks using methods like Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC) to ensure a stable product. globalresearchonline.net Another study on a stability-indicating method for Levetiracetam in tablets noted no evident interference from the excipients present in the tested formulations, suggesting compatibility in that specific formulation. japer.in
Detailed Research Findings on Excipient Impact
While direct quantitative data on the formation of this compound in the presence of various excipients is limited, forced degradation studies provide some insight into the conditions that lead to the formation of impurities in general.
| Stress Condition | Observations on Levetiracetam Degradation | Implication for Excipient Compatibility |
| Acid Hydrolysis | Significant degradation observed. researchgate.net | Acidic excipients or impurities could potentially increase the formation of acid-catalyzed degradation products. |
| Base Hydrolysis | Significant degradation observed; noted to be sensitive to alkali. jpionline.orgresearchgate.net | Excipients with alkaline impurities or those that create an alkaline microenvironment could promote the formation of Impurity B and other related substances. |
| Oxidation | Significant degradation observed under oxidative stress. researchgate.net | Excipients containing peroxide impurities (sometimes found in polymers like povidone) could potentially lead to oxidative degradation of Levetiracetam. |
The data in this table is generalized from forced degradation studies and does not represent direct testing of Levetiracetam with specific excipients leading to the formation of Impurity B.
Influence of Packaging Materials
The primary packaging of a pharmaceutical product, such as blisters and bottles, serves as a crucial barrier against environmental factors like moisture, oxygen, and light, all of which can accelerate drug degradation. The choice of packaging material can therefore significantly impact the stability of Levetiracetam and the formation of its impurities.
Studies on the stability of Levetiracetam in various packaging configurations have generally shown good stability of the parent drug. For example, a study of an extemporaneously compounded Levetiracetam intravenous solution found it to be physically and chemically stable for up to 14 days when stored under refrigeration in polyvinyl chloride (PVC) bags, polyolefin bags, and polypropylene (B1209903) syringes. nih.gov The study reported no observed degradation products or leachable materials from the packaging.
Another investigation into repackaged Levetiracetam oral solution in amber polypropylene oral syringes concluded that the solution was stable for up to six months at both refrigerated and room temperature conditions. However, these studies primarily focused on the stability of Levetiracetam itself and did not provide a detailed analysis of the formation of specific impurities like Impurity B.
The potential for leachables from plastic packaging materials to interact with the drug substance is a well-known consideration in stability testing. While no specific instances of leachables from packaging promoting the formation of this compound have been reported in the reviewed literature, it remains a theoretical possibility that warrants consideration during formulation development and stability studies.
Research Findings on Packaging Material Impact
Data directly correlating packaging materials with the formation rates of this compound is scarce. The following table summarizes the findings on the stability of Levetiracetam in different packaging, which indirectly informs on the potential for impurity formation.
| Packaging Material | Storage Conditions | Observed Stability of Levetiracetam | Notes on Impurity Formation |
| Polyvinyl Chloride (PVC) Bags | Refrigeration (2-8°C) for 14 days | Retained 94.2–101.3% of initial concentration. nih.gov | No degradation products or leachables were observed. nih.gov |
| Polyolefin Bags | Refrigeration (2-8°C) for 14 days | Retained 94.2–101.3% of initial concentration. nih.gov | No degradation products or leachables were observed. nih.gov |
| Polypropylene Syringes | Refrigeration (2-8°C) for 14 days | Retained 94.2–101.3% of initial concentration. nih.gov | No degradation products or leachables were observed. nih.gov |
This table reflects the stability of the parent drug, Levetiracetam, and the general observation of degradation products, not specifically the quantification of Impurity B.
Impurity Control Strategies and Quality Assurance Pertaining to Levetiracetam Impurity B
Impurity Profiling and Specification Setting in Accordance with Regulatory Guidelines
Impurity profiling is the comprehensive process of identifying and quantifying the impurities present in a drug substance. For Levetiracetam, this involves a detailed characterization of all potential impurities, including Levetiracetam Impurity B. This process is guided by stringent regulatory frameworks established by bodies like the International Council for Harmonisation (ICH).
The ICH guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a systematic approach to controlling impurities. ich.orgeuropa.euich.orgich.org These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org
Reporting Threshold: The level above which an impurity must be reported in a registration application. ich.org
Identification Threshold: The level above which the structure of an impurity must be determined. ich.org
Qualification Threshold: The level above which an impurity must be justified from a safety perspective. pmda.go.jp
The specification for Levetiracetam will include a specific limit for this compound, which is established based on data from batch analysis, stability studies, and toxicological assessments. pmda.go.jp The analytical procedures used for detecting and quantifying this impurity must be validated to ensure they are suitable for their intended purpose. ich.orgpmda.go.jp
Table 1: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline ich.org
Role of Reference Standards in Pharmaceutical Quality Control
Reference standards are highly purified compounds that serve as a benchmark for confirming the identity, purity, and strength of a drug substance and its impurities. synthinkchemicals.comsimsonpharma.com They are indispensable tools in pharmaceutical quality control. synthinkchemicals.comsimsonpharma.com
In the context of Levetiracetam, a reference standard for Impurity B is crucial for accurate analytical testing. synzeal.comsynzeal.com These standards are used to validate analytical methods and for routine quality control checks to ensure that batches of Levetiracetam meet the predefined specifications. synzeal.compharmaffiliates.com
Certified Reference Materials (CRMs) are a special category of reference standards that are produced and certified in accordance with internationally recognized standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com The use of a CRM for this compound provides a high degree of confidence in the accuracy and traceability of analytical results. sigmaaldrich.comcareset.com
CRMs are accompanied by a certificate of analysis that provides detailed information about the material's identity, purity, and the uncertainty of the certified value. sigmaaldrich.com This documentation is essential for regulatory submissions and for demonstrating the validity of analytical data.
The reference standard for this compound is utilized in various stages of analytical method validation, as per ICH Q2(R1) guidelines. nih.gov This includes demonstrating the method's specificity, linearity, accuracy, precision, and quantitation limit. nih.govjaper.in
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and the active pharmaceutical ingredient (API). nih.govjaper.in
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. jpionline.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jpionline.org
In routine quality control, the reference standard is used to calibrate analytical instruments and to run system suitability tests to ensure the analytical system is performing correctly before analyzing samples of Levetiracetam. synthinkchemicals.comuspnf.com
Table 2: Application of this compound Reference Standard
| Application | Purpose |
| Analytical Method Development | To develop a selective and sensitive method for the detection and quantification of the impurity. synzeal.comsynzeal.com |
| Analytical Method Validation | To confirm that the analytical procedure is suitable for its intended purpose. synzeal.comnih.gov |
| Routine Quality Control | To ensure that the levels of Impurity B in each batch of Levetiracetam are within the specified limits. synthinkchemicals.comsynzeal.com |
| Stability Studies | To monitor the formation of Impurity B over time under various storage conditions. synzeal.com |
Strategies for Impurity Reduction and Elimination in Industrial Synthesis Processes
The control of this compound begins with a thorough understanding of the synthetic process of Levetiracetam. Impurities can arise from starting materials, intermediates, reagents, or by-products of the reaction.
Strategies to minimize the formation of this compound include:
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, pH, and reaction time can significantly reduce the formation of unwanted by-products. google.com
Purification of Intermediates: Purifying key intermediates in the synthesis pathway can prevent the carry-over of impurities into the final product.
Recrystallization: This is a common and effective method for purifying the final Levetiracetam product, which can remove Impurity B. google.com The choice of solvent and the control of cooling and crystallization time are critical for achieving high purity. google.com
Chromatographic Purification: In some cases, chromatographic techniques may be employed to remove impurities that are difficult to separate by other means.
Use of High-Purity Starting Materials: Ensuring the quality of the raw materials used in the synthesis is a fundamental step in controlling the impurity profile of the final product.
One patented method for purifying crude Levetiracetam involves adding activated carbon and a weak base, followed by heating, decolorizing, filtering, cooling, and crystallizing to achieve a high purity product. google.com
Process Analytical Technology (PAT) Applications for Impurity Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. researchgate.netmt.comadragos-pharma.com
For impurity monitoring, PAT can be implemented to provide real-time or near-real-time analysis of the reaction mixture. adragos-pharma.com This allows for immediate adjustments to the process parameters if the level of this compound starts to increase, thereby preventing the formation of out-of-specification material. adragos-pharma.com
Spectroscopic techniques, such as Near-Infrared (NIR) and Raman spectroscopy, are powerful PAT tools that can be used for in-line or on-line monitoring of chemical reactions. longdom.org These techniques can provide information about the concentration of various components in the reaction mixture, including the API and impurities. longdom.org By integrating these analytical tools with process control systems, manufacturers can achieve a more robust and controlled manufacturing process, leading to a consistent and high-quality product. mt.comnih.gov
Future Research Directions and Methodological Innovations for Levetiracetam Impurity B
Application of Advanced Computational Chemistry and In Silico Modeling for Predicting Impurity Formation
Understanding the reaction mechanisms that lead to the formation of impurities is fundamental to controlling them. Advanced computational chemistry and in silico modeling are powerful predictive tools that can offer profound insights into these mechanisms without the need for extensive laboratory experimentation. scirp.org These approaches are a cornerstone of modern drug development, helping to anticipate and mitigate risks associated with impurities. nih.gov
For Levetiracetam Impurity B, in silico models can be employed to:
Elucidate Formation Pathways: By simulating the reaction environment, computational models can predict the thermodynamic and kinetic favorability of different reaction pathways, identifying the precise conditions that lead to the creation of the unsaturated Impurity B.
Assess Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure and reactivity of intermediate species in the synthesis of Levetiracetam. scirp.org This can reveal why Impurity B might form as a byproduct of side reactions.
Predict ADMET Properties: While not directly related to formation, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of impurities, helping to assess their potential risk profile early in the development process. nih.gov
While studies have applied these computational techniques to the active Levetiracetam molecule itself, a key future direction is to build specific models focused on the genesis of its impurities. nih.govnih.gov This proactive, predictive approach allows for the rational design of manufacturing processes that are inherently robust and minimize the formation of unwanted byproducts like Impurity B from the outset.
| Modeling Technique | Application for Impurity B | Expected Outcome |
| Quantum Chemistry (e.g., DFT) | Study the electronic properties and reactivity of reactants and intermediates in Levetiracetam synthesis. scirp.org | Identification of the most likely reaction coordinates and transition states leading to Impurity B formation. |
| Molecular Dynamics (MD) Simulations | Simulate the behavior of molecules under various process conditions (temperature, solvent, pH). nih.gov | Understanding how process parameters influence the stability of intermediates and the likelihood of side reactions. |
| Ligand-Based In Silico Models | Predict potential biological targets and toxicity of Impurity B based on its chemical structure. nih.gov | Early risk assessment of the impurity's potential biological impact, guiding control strategy. |
Exploration of Novel Synthetic Pathways for Levetiracetam with Minimized Impurity B Formation
The most effective strategy for controlling an impurity is to prevent its formation during synthesis. Future research will continue to explore novel and optimized synthetic pathways for Levetiracetam that are designed to minimize the generation of Impurity B and other related substances. This involves a deep understanding of the reaction chemistry and the factors that favor the desired product over byproducts.
Patents for Levetiracetam synthesis reveal several approaches to improving purity. One key strategy involves carefully controlling the pH of the reaction mixture during the cyclization step to avoid racemization and retard the formation of other impurities. google.com The formation of Impurity B, an unsaturated amide, may be linked to elimination side-reactions. Therefore, future synthetic strategies could focus on:
Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the rate of reagent addition can shift the reaction equilibrium away from the pathway that forms Impurity B.
Alternative Reagents and Catalysts: Investigating different bases or phase-transfer catalysts in the cyclization step could lead to higher selectivity for Levetiracetam. For instance, using a bulkier or less aggressive base might suppress the elimination reaction responsible for Impurity B.
Modification of Starting Materials: The purity of starting materials, such as (S)-2-aminobutanamide, is critical. google.com Ensuring high-purity raw materials can prevent the introduction of precursors that might lead to side products.
By integrating knowledge from computational modeling with experimental chemistry, researchers can rationally design synthetic routes that are not only efficient and high-yielding but also inherently cleaner, producing Levetiracetam with a minimal impurity profile.
| Strategy | Rationale | Potential Impact on Impurity B Formation |
| Strict pH Control | Alkaline conditions can promote certain side reactions and racemization. google.com | Minimizing pH excursions could suppress the base-catalyzed elimination reaction that may form the double bond in Impurity B. |
| Use of Milder Bases | Strong bases can increase the rate of undesired elimination reactions. | A milder or sterically hindered base could selectively promote the desired cyclization over the formation of the unsaturated Impurity B. |
| Low-Temperature Processing | Higher temperatures can provide the activation energy for side reactions. | Conducting the synthesis at lower temperatures may kinetically disfavor the pathway leading to Impurity B. google.com |
| High-Purity Starting Materials | Impurities in raw materials can carry through or catalyze side reactions. | Reduces the overall impurity load and removes potential precursors to Impurity B. |
Development of Portable and Real-Time Monitoring Technologies for Impurities in Pharmaceutical Manufacturing
The paradigm of pharmaceutical manufacturing is shifting from testing quality in finished products to building quality into the process by design. fda.gov Process Analytical Technology (PAT) is a framework defined by the FDA to support this goal by enabling the design, analysis, and control of manufacturing through timely measurements of critical quality attributes, such as impurity levels. fda.govmt.com
Future advancements will focus on implementing portable and real-time monitoring technologies for impurities like this compound directly on the manufacturing line. This allows for immediate detection of process deviations and enables corrective actions to be taken before a batch is compromised. Key PAT tools applicable to this challenge include:
In-line Spectroscopy: Techniques like Raman and Near-Infrared (NIR) spectroscopy can provide real-time chemical information about the reaction mixture without the need for sampling. A spectroscopic model could be developed to correlate spectral features with the concentration of Impurity B.
Real-Time Chromatography: Integrating process chromatography (e.g., process HPLC or UPLC) can provide automated, at-line analysis of impurity levels at critical process steps. numberanalytics.com This provides more detailed separation data than spectroscopy.
The implementation of these technologies facilitates a move towards Real-Time Release Testing (RTRT), where the quality of the final product is assured through continuous process monitoring rather than extensive end-product testing. nih.govlongdom.org This not only enhances quality assurance but also significantly increases manufacturing efficiency and reduces the risk of batch failures. numberanalytics.com
| Technology | Implementation | Application for Impurity B Monitoring |
| Raman Spectroscopy | An in-line probe is inserted directly into the reactor or process stream. nih.gov | Real-time tracking of the consumption of reactants and the formation of Levetiracetam and Impurity B, ensuring the reaction goes to completion and impurity levels remain within defined limits. |
| Process HPLC/UPLC | An automated system that periodically draws a sample from the process line for rapid chromatographic analysis. numberanalytics.com | At-line quantification of Impurity B at critical control points, providing precise data to verify that the process is in a state of control. |
| Near-Infrared (NIR) Spectroscopy | Non-invasive monitoring through a window in the reactor or on a conveyor belt for solid materials. | Monitoring critical process parameters that indirectly affect impurity formation, such as blend uniformity or moisture content during granulation. numberanalytics.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
